5-Isobutyryloxindole
Overview
Description
5-Isobutyryloxindole is a derivative of oxindole, a significant heterocyclic compound that features prominently in various natural products and pharmaceuticals. The compound is characterized by the presence of an isobutyryl group attached to the oxindole core, which imparts unique chemical and biological properties. Oxindole derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyryloxindole typically involves the acylation of oxindole with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Oxindole+Isobutyryl Chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutyryloxindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its reduced forms, which may exhibit different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxindole core, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxindoles, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and natural product analogs.
Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: 5-Isobutyryloxindole derivatives are being explored as potential therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Isobutyryloxindole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Oxindole: The parent compound, which lacks the isobutyryl group.
Indole: A structurally related compound with a similar heterocyclic core.
Isatin: An oxidized form of oxindole with distinct chemical properties.
Uniqueness: 5-Isobutyryloxindole is unique due to the presence of the isobutyryl group, which enhances its lipophilicity and may improve its bioavailability and pharmacokinetic properties. This structural modification also imparts distinct biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-methylpropanoyl)-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7(2)12(15)8-3-4-10-9(5-8)6-11(14)13-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIDDBVUJUYFIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610636 | |
Record name | 5-(2-Methylpropanoyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864688-81-3 | |
Record name | 5-(2-Methylpropanoyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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